molecular formula C23H21N3O2S B2369112 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 886946-55-0

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2369112
CAS No.: 886946-55-0
M. Wt: 403.5
InChI Key: QCBHDMSYVWZVBC-UHFFFAOYSA-N
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Description

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic compound that belongs to the benzothiazole family. This compound is characterized by its unique structure, which includes a benzothiazole ring, a methoxy group, and a pyridinylmethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with appropriate reagents to yield the final product. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the compound .

Chemical Reactions Analysis

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to the desired biological effect. Molecular docking studies have shown that the compound can fit into the active sites of target proteins, influencing their function .

Comparison with Similar Compounds

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide can be compared with other benzothiazole derivatives:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-15-11-19-21(12-16(15)2)29-23(25-19)26(14-17-7-6-10-24-13-17)22(27)18-8-4-5-9-20(18)28-3/h4-13H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBHDMSYVWZVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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